
2-(1,3-Thiazolidin-2-YL)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Thiazolidin-2-YL)ethan-1-OL is a heterocyclic compound that contains a five-membered ring with both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazolidin-2-YL)ethan-1-OL typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired thiazolidine derivatives .
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often employ green chemistry principles to improve selectivity, purity, product yield, and pharmacokinetic activity. Techniques such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry are commonly used .
化学反応の分析
Types of Reactions
2-(1,3-Thiazolidin-2-YL)ethan-1-OL undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various thiazolidine derivatives, which can exhibit different biological activities and properties depending on the specific functional groups introduced during the reactions .
科学的研究の応用
2-(1,3-Thiazolidin-2-YL)ethan-1-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its neuroprotective and antioxidant activities.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 2-(1,3-Thiazolidin-2-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to interact with biological molecules, leading to various pharmacological effects. These interactions can modulate enzyme activity, inhibit microbial growth, and protect cells from oxidative stress .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(1,3-Thiazolidin-2-YL)ethan-1-OL include:
2-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: Known for its antineoplastic efficacy and potential use in glioblastoma chemotherapy.
Thiazolidin-4-one derivatives: Exhibiting diverse biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of sulfur and nitrogen atoms in the thiazolidine ring, which enhances its pharmacological properties and makes it a valuable scaffold for drug development and organic synthesis .
特性
分子式 |
C5H11NOS |
|---|---|
分子量 |
133.21 g/mol |
IUPAC名 |
2-(1,3-thiazolidin-2-yl)ethanol |
InChI |
InChI=1S/C5H11NOS/c7-3-1-5-6-2-4-8-5/h5-7H,1-4H2 |
InChIキー |
QVTWJRBSQNKYJE-UHFFFAOYSA-N |
正規SMILES |
C1CSC(N1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


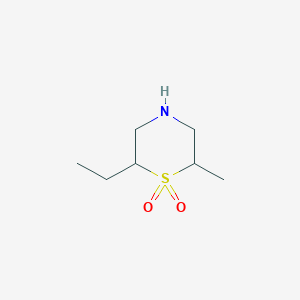
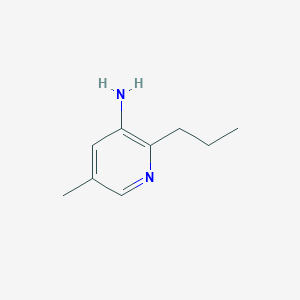
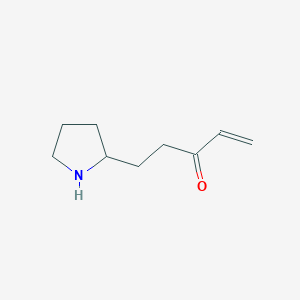
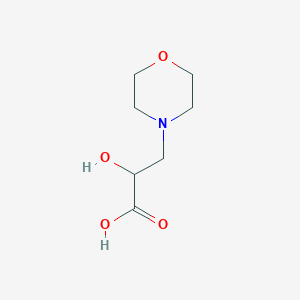
![Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine](/img/structure/B13252731.png)
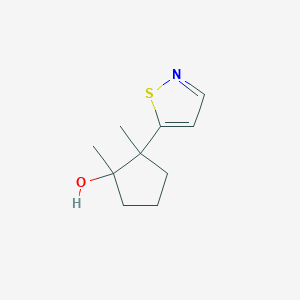
![2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B13252741.png)
![tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate](/img/structure/B13252749.png)
![N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B13252753.png)
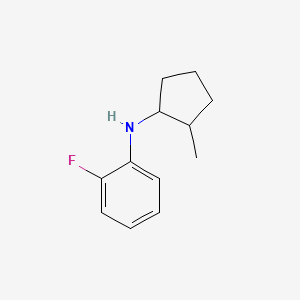
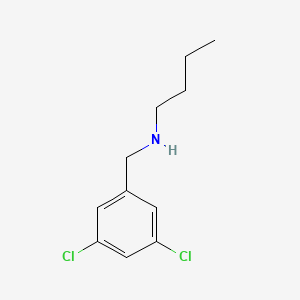

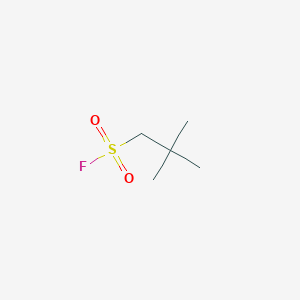
![2-[(Tert-butylsulfanyl)methyl]piperidine](/img/structure/B13252784.png)
